2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine
Overview
Description
The compound is a derivative of morpholine and pyrazole. Morpholine is a common chemical used in a variety of applications, including as a base in organic synthesis and as a component in fungicides . Pyrazole is a basic aromatic ring and is found in various important bioactive compounds .
Molecular Structure Analysis
The molecular structure of the compound would likely consist of a morpholine ring with a 3,5-dimethyl-1H-pyrazol-1-yl group attached. The exact structure would depend on the specific locations of the attachments .Chemical Reactions Analysis
Pyrazole compounds have been found to exhibit various reactions, particularly in the presence of different reagents . Morpholine also reacts with a variety of substances and is often used as a base in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Generally, morpholine is a colorless liquid with a weak ammonia-like odor . Pyrazole is a crystalline solid .Scientific Research Applications
1. Antibacterial Activity in Drug Design
- Summary : Heterocyclic compounds, including thiazoles and pyrazoles, have garnered significant attention due to their diverse biological activities. These compounds exhibit antibacterial, antifungal, anti-inflammatory, and antitumor properties .
- Methods/Experimental Procedures : The compound 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine was synthesized with a yield of 71% by reacting 1-(thiazolo [4,5-b]pyridine-2-yl)hydrazine with acetylacetone. The reaction involved nucleophilic addition and dehydration processes, resulting in the formation of the pyrazolyl ring .
- Results/Outcomes : The synthesized compound was characterized using single-crystal X-ray structure determination, as well as 1H and 13C {1H} NMR spectroscopy. The molecule consists of a pyridine-thiazole moiety and a pyrazole ring, with all non-hydrogen atoms being planar .
2. Anti-Inflammatory and Antimicrobial Activities
- Summary : Incorporating different heterocyclic systems into a single molecule can lead to new chemical entities with enhanced activities. For instance, 1H-pyrazolyl derivatives of thiazolo [4,5-d]pyrimidines have shown promising anti-inflammatory and antimicrobial effects .
- Methods/Experimental Procedures : The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine involved hetero-cyclization of 1-(thiazolo [4,5-b]pyridin-2-yl)hydrazine and acetylacetone in methanol using glacial acetic acid as a catalyst .
- Results/Outcomes : The compound exhibited favorable properties, making it a potential candidate for further investigation in drug development .
3. Antioxidant and Anti-Inflammatory Properties
- Summary : Thiazolo [4,5-b]pyridine derivatives have been associated with antioxidant and anti-inflammatory activities .
- Methods/Experimental Procedures : The synthesis of 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine yielded a good yield (71%) and was characterized by various spectroscopic techniques .
- Results/Outcomes : The compound’s structure and properties make it a potential candidate for further exploration in drug discovery .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[(3,5-dimethylpyrazol-1-yl)methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-5-9(2)13(12-8)7-10-6-11-3-4-14-10/h5,10-11H,3-4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQYGLMJTYQJDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CNCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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